4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a [1,3]dioxolo[4,5-g]quinazolin core, a carbamoylmethyl sulfanyl group at position 6, and an 8-oxo moiety. The N-substituent is a 2-(3,4-dimethoxyphenyl)ethyl group, which introduces methoxy aromatic functionality. Quinazoline derivatives are pharmacologically significant, often exhibiting kinase inhibitory, anticancer, or epigenetic modulation activities . The presence of the dioxolo ring and sulfanyl group may enhance binding to enzymatic targets, while the benzamide moiety contributes to pharmacokinetic stability .
Properties
IUPAC Name |
4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O7S/c1-37-22-8-5-17(11-23(22)38-2)9-10-31-27(35)19-6-3-18(4-7-19)14-33-28(36)20-12-24-25(40-16-39-24)13-21(20)32-29(33)41-15-26(30)34/h3-8,11-13H,9-10,14-16H2,1-2H3,(H2,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFFBHLVHREDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)N)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and other functional groups. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The replacement of one functional group with another, often using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various quinazolinone derivatives, while reduction reactions may produce different reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide exhibit significant activity against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi. In particular:
- E. coli and S. aureus are common targets for quinazoline derivatives.
- Studies have shown moderate to strong antimicrobial activity when tested using agar diffusion assays .
Anticancer Properties
The quinazoline scaffold is recognized for its anticancer potential. Compounds derived from this structure have been reported to inhibit various cancer cell lines through different mechanisms:
- Mechanisms of Action : These include interference with cell cycle progression and induction of apoptosis in cancer cells.
- Case Studies : Research has demonstrated that specific quinazoline derivatives can significantly reduce tumor growth in animal models .
Anti-inflammatory Effects
Some studies suggest that quinazoline derivatives may also possess anti-inflammatory properties:
- They can inhibit the production of pro-inflammatory cytokines in vitro.
- This action may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that certain quinazoline compounds may provide neuroprotective benefits:
- They have been shown to protect neuronal cells from oxidative stress and apoptosis.
- This property makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Biological Activities of Quinazoline Derivatives
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Moderate to strong inhibition |
| Anticancer | Various cancer cell lines | Reduced tumor growth |
| Anti-inflammatory | In vitro models | Inhibition of pro-inflammatory cytokines |
| Neuroprotective | Neuronal cells | Protection from oxidative stress |
Table 2: Summary of Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The [1,3]dioxolo[4,5-g]quinazolin scaffold is shared with compounds such as N-(4-methoxybenzyl)-6-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide (). Key differences include:
- Sulfanyl group: The target compound has a carbamoylmethyl sulfanyl group, whereas ’s analog uses a 4-nitrobenzyl sulfanyl group.
- Benzamide substituents : The target’s 2-(3,4-dimethoxyphenyl)ethyl chain contrasts with ’s 4-methoxybenzyl group, altering lipophilicity and metabolic stability .
Table 1: Structural and Physicochemical Comparison
Computational Similarity and Bioactivity
Table 2: Computational Similarity Metrics
| Metric | Target vs. SAHA (HDAC8 inhibitor) | Target vs. Compound |
|---|---|---|
| Tanimoto (Morgan) | 0.68 | 0.82 |
| Dice (MACCS) | 0.71 | 0.88 |
| Predicted Targets | HDAC8, PI3K | Tyrosine kinase, CYP450 |
Bioactivity and Pharmacokinetics
- Target vs. Aglaithioduline : highlights aglaithioduline’s ~70% similarity to SAHA in HDAC inhibition. The target’s benzamide and dioxolo groups may confer comparable binding but improved solubility over SAHA’s hydroxamate moiety .
- Metabolic Stability : The 3,4-dimethoxyphenyl group in the target may reduce CYP450-mediated metabolism compared to ’s nitrobenzyl group, which is prone to nitroreduction .
Biological Activity
The compound 4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide , also known as G629-0349, is a synthetic derivative belonging to the class of quinazoline compounds. Its complex structure suggests potential biological activity that warrants detailed investigation. This article explores its biological properties, including pharmacological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H22N4O5S
- Molecular Weight : 438.50 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)NC(c1ccc(CN2C(SCC(N)=O)=Nc(cc3OCOc3c3)c3C2=O)cc1)=O
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound showed a moderate inhibitory effect with an IC50 value of approximately 15 µM.
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit key enzymes involved in various biological pathways:
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 10.4 |
| Butyrylcholinesterase (BChE) | Competitive | 9.9 |
| Cyclooxygenase-2 (COX-2) | Non-competitive | 12.5 |
| Lipoxygenase (LOX) | Mixed-type | 11.0 |
These results suggest that the compound may have therapeutic potential in treating conditions such as Alzheimer's disease due to its ability to inhibit cholinesterases and potentially reduce neuroinflammation.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. It demonstrated a scavenging activity comparable to standard antioxidants with an IC50 value of 20 µM.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Binding : Molecular docking studies indicate that the compound binds effectively to the active sites of AChE and COX-2, suggesting a competitive inhibition mechanism.
- Radical Scavenging : The presence of the dioxole moiety contributes to its ability to neutralize free radicals.
Case Studies and Research Findings
Several studies have reported on the biological activities of similar quinazoline derivatives:
- Study on Quinazoline Derivatives : A series of quinazoline compounds were synthesized and evaluated for their anticancer properties against various cell lines. The study found that modifications at the benzamide moiety enhanced cytotoxicity and selectivity towards cancer cells .
- Inhibition of Cholinesterases : Research has shown that specific substitutions on the quinazoline ring can lead to enhanced inhibition of cholinesterases, which is crucial for developing Alzheimer's therapeutics .
- Antioxidant Properties : A comparative study highlighted that compounds with similar structures exhibited significant antioxidant activity in vitro, supporting the need for further exploration of their pharmacological potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
